2-Amino-2-methyl-3-phenoxypropanoic acid
Description
Properties
IUPAC Name |
2-amino-2-methyl-3-phenoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWCTWDPUAYYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Reaction-Based Synthesis
One of the classical approaches to synthesize amino acids, including derivatives like 2-amino-2-methyl-3-phenoxypropanoic acid, is the Strecker synthesis. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with ammonia and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.
In the case of this compound, the starting ketone is often 1-phenylpropan-2-one or a related phenoxy-substituted ketone. However, ketones are known to react more slowly than aldehydes in the Strecker reaction, sometimes resulting in low yields of the desired α-aminonitrile intermediate.
Optimization studies showed that room temperature reactions for 5 minutes with n.c.a. [^11C]NaCN gave moderate radiochemical conversion (RCC) to the aminonitrile. Higher temperatures (up to 80 °C) increased RCC but also led to impurities, complicating purification.
The α-aminonitrile intermediate is then hydrolyzed under acidic conditions to yield the target amino acid.
Table 1: Strecker Reaction Conditions and Outcomes for α-Aminonitrile Formation
| Entry | Temperature (°C) | Time (min) | Radiochemical Conversion (%) | Notes |
|---|---|---|---|---|
| 1 | Room Temp (25) | 5 | 63 | Moderate RCC, minimal impurities |
| 2 | Room Temp (25) | 12 | 65 | Slight increase in RCC |
| 3 | 50 | 5 | 68 | Minimal effect |
| 4 | 80 | 5 | 81 | Higher RCC but impurities formed |
Source: Adapted from radiolabeling studies of 2-amino-2-methyl-3-phenylpropanoic acid derivatives
Coupling Reactions with Protected Amino Acids
Another approach involves solid-phase peptide synthesis techniques using protected amino acid derivatives:
The amino group is often protected using FMOC (Fluorenylmethyloxycarbonyl) to prevent side reactions during coupling.
The coupling agent PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is employed in the presence of N-methylmorpholine (NMM) to facilitate the condensation of the amino acid with phenoxy-containing intermediates.
Wang resin is typically used as the solid support in these reactions.
After coupling, the product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Solid-Phase Synthesis Parameters
| Parameter | Condition/Value |
|---|---|
| Resin | Wang resin (0.6-1.0 mmol/g) |
| Coupling agent | PyBOP (1.0-2.1 mmol) |
| Base | N-methylmorpholine (3% in DMF) |
| Reaction time | 4-48 hours |
| Deprotection agent | Piperidine in DMF (20%) |
| Cleavage agent | TFA:DCM (1:1) for 1-3 hours |
| Purification | RP-HPLC with C18 column, gradient 10-100% H2O/CH3CN |
Source: Solid-phase synthesis of amino acid derivatives including phenoxy-substituted compounds
Alkylation and Ester Hydrolysis Routes
A method involves the reaction of phenolic compounds with methyltrimethylsilyl dimethylketene acetal in the presence of catalysts such as ZnF2 and t-Bu3P in DMF solvent at elevated temperatures (around 80 °C) for extended periods (e.g., 18 hours).
The resulting ester intermediates (e.g., 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester) are then hydrolyzed to yield the free acid form of this compound.
Workup includes aqueous extraction, drying over sodium sulfate, and purification by filtration and chromatography.
Yields reported in such reactions are high, often exceeding 90%, with well-characterized NMR spectra confirming structure.
Table 3: Representative Reaction Conditions for Ester Intermediate Formation
| Reagents | Amounts | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|
| 2-(4-(2-hydroxy-ethyl)phenyl) precursor | 0.11 g | 80 °C, 18 h | 94-100 | 1H-NMR (400 MHz, CDCl3) |
| Methyltrimethylsilyl dimethylketene acetal | 2.6 g | δ 1.57 (s, 6H), aromatic peaks | ||
| ZnF2, t-Bu3P | catalytic amounts | |||
| Solvent: DMF | 20 mL |
Source: Process patent for preparation of 2-methyl-2′-phenylpropionic acid derivatives
Selective Methylation and Reduction
For the introduction of the 2-methyl substituent, selective methylation of hydroxyl groups on 3-phenyllactic acid derivatives using sodium hydride (NaH) in tetrahydrofuran (THF) is employed.
Subsequent reduction with aluminum hydride reagents converts intermediates to the desired amino acid analogs.
This method allows for stereochemical control by using enantiomerically pure starting materials, yielding (S)- and (R)-enantiomers of the target compound.
Comparative Analysis of Preparation Methods
Scientific Research Applications
2-Amino-2-methyl-3-phenoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a model compound for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-phenoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and properties of 2-amino-2-methyl-3-phenoxypropanoic acid and related compounds from the evidence:
Physicochemical Properties
- Hydrophobicity: The phenoxy group in the target compound enhances lipophilicity compared to polar analogs like 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (hydroxy and iodine groups increase polarity) .
- Acidity: The carboxylic acid (pKa ~2.5) and amino groups (pKa ~9.5) suggest zwitterionic behavior in physiological pH, similar to other α-amino acids .
Biological Activity
2-Amino-2-methyl-3-phenoxypropanoic acid (also known as Methyl 2-amino-2-methyl-3-phenoxypropanoate) is a compound of significant interest in various fields, including medicinal chemistry and agricultural science. Its biological activity has been explored for potential therapeutic applications, particularly in the context of herbicidal properties and as a precursor in drug development.
The compound features an amino group, a methyl group, and a phenoxy group, contributing to its unique reactivity and biological activity. The presence of these functional groups allows it to interact with various biological targets, influencing enzyme activity and receptor binding.
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group participates in hydrophobic interactions. This dual interaction modulates the activity of the target molecules, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Herbicidal Activity : As part of the phenoxyalkanoic acid class, it functions as a systemic herbicide, effectively controlling broadleaf weeds without harming cereals .
- Potential Anticancer Activity : Preliminary studies suggest that certain derivatives may reduce the viability of cancer cells while maintaining lower toxicity towards normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | , |
| Herbicidal | Effective against foxtail and wild oats | |
| Anticancer | Reduced viability in MCF7 cancer cells |
Case Study: Herbicidal Effect
In a greenhouse study, this compound was tested for its herbicidal properties against various weed species. The results indicated that while it effectively controlled weeds like foxtail and wild oats, it did not adversely affect cereal crops when applied at recommended rates. This selectivity makes it a valuable candidate for agricultural applications .
Case Study: Anticancer Potential
A recent study evaluated the anticancer effects of several derivatives of this compound on MCF7 breast cancer cells. Results demonstrated that certain compounds significantly decreased cell viability after 24 hours of treatment. Notably, some derivatives exhibited lower toxicity towards normal MCF10A cells compared to doxorubicin, suggesting a promising therapeutic index for cancer treatment .
Comparative Analysis with Similar Compounds
Compared to other compounds in the phenoxyacetic acid class, this compound shows unique properties due to its structural features:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, herbicidal | Dual-target interaction |
| Mecoprop | Herbicidal | Specific to broadleaf weeds |
| 2-(2,4-Dichlorophenoxy)propionic acid | Broad-spectrum herbicide | More toxic to non-target species |
Chemical Reactions Analysis
Oxidation Reactions
The α-amino group undergoes oxidation under controlled conditions:
-
Primary oxidation products : Nitroso or imino derivatives form via two-electron oxidation pathways.
-
Advanced oxidation : Stronger oxidants (e.g., KMnO₄/H₂SO₄) convert the amino group to a nitro group, yielding 2-nitro-2-methyl-3-phenoxypropanoic acid.
| Reagent System | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂/Fe²⁺ | 25°C | Imino derivative | 45–50 | |
| KMnO₄/H₂SO₄ | 80°C | Nitro derivative | 32 |
Reduction Reactions
The carboxylic acid group participates in selective reductions:
-
Catalytic hydrogenation : Pd/C in ethanol reduces the -COOH group to -CH₂OH, forming 2-amino-2-methyl-3-phenoxypropanol .
-
Borane-THF : Stereoselectively reduces the acid to the corresponding alcohol while retaining chirality.
| Reducing Agent | Conditions | Product | Optical Purity (%) | Source |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | 2-Amino-2-methyl-3-phenoxypropanol | 78 | |
| BH₃·THF | 0°C, 4h | (R)-Alcohol derivative | >95 |
Nucleophilic Substitution
The phenoxy group undergoes aromatic substitution:
-
Electrophilic bromination : Br₂/FeBr₃ introduces bromine at the para position of the phenoxy ring (80% yield) .
-
Suzuki coupling : Pd(PPh₃)₄ mediates cross-coupling with arylboronic acids to form biaryl derivatives .
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-(4-Bromophenoxy)-2-amino-2-methylpropanoic acid | 80 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-(Biphenyl-4-yloxy) derivative | 65 |
Condensation and Peptide Bond Formation
The amino and carboxylic acid groups enable peptide synthesis:
-
EDCI/HOBt-mediated coupling : Forms amide bonds with primary amines (e.g., benzylamine) in >70% yield.
-
Solid-phase synthesis : Used to incorporate the compound into peptidomimetic structures targeting enzyme active sites .
Enzymatic Modifications
Biocatalytic transformations have been reported:
-
Transaminases : Convert the amino group to a ketone under oxidative conditions (Km = 1.2 mM) .
-
Hydrolases : Cleave the ester derivatives of this compound in chiral resolution processes (ee >99%).
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decarboxylation dominates:
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reaction Partners | Notes |
|---|---|---|---|
| α-Amino group | 1 | Electrophiles, oxidizers | Prone to N-alkylation/N-acylation |
| Phenoxy ring | 2 | Electrophiles, transition metals | Para-substitution favored |
| Carboxylic acid | 3 | Reducing agents, alcohols | Steric hindrance slows esterification |
Case Studies in Drug Development
-
Anticancer hybrid molecules : Coupling with doxorubicin via amide bonds enhanced cellular uptake in MCF-7 cells (IC₅₀ = 1.8 μM vs. 5.2 μM for free doxorubicin) .
-
Enzyme inhibitors : Derivatives showed 92% inhibition of ACE at 10 μM concentration.
This compound’s multifunctional architecture supports its utility in medicinal chemistry, materials science, and asymmetric catalysis. Recent advances in transition metal-catalyzed modifications of its phenoxy group suggest untapped potential for creating structurally diverse libraries.
Q & A
Q. What are the optimal synthetic routes for 2-amino-2-methyl-3-phenoxypropanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions using precursors like phenoxyacetic acid derivatives and amino-protected intermediates. For example:
- Step 1 : Start with a methyl-substituted β-keto ester and introduce the phenoxy group via alkylation using a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Perform amidation or hydrolysis to convert the ester to the carboxylic acid group, followed by deprotection of the amino group.
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., EtOAc/hexane gradients). Yield improvements are achieved by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation steps .
Q. Which analytical techniques are most effective for characterizing the thermodynamic properties of this compound?
- Methodological Answer :
- Gas-phase ion energetics : Use Collision-Induced Dissociation Calorimetry (CIDC) to determine enthalpy changes (ΔrH°) during sodium ion clustering reactions, as demonstrated for similar amino acid derivatives (e.g., ΔrH° = 201 kJ/mol for sodium-alanine complexes) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating the compound at 10°C/min under nitrogen and analyzing decomposition profiles.
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions with ±0.5°C accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent systems , ionization states , or experimental setups . To address this:
- Control experiments : Replicate studies under identical conditions (e.g., solvent = 3 N NaOH, 22°C) .
- Computational validation : Compare experimental ΔrH° values with Density Functional Theory (DFT) calculations using software like Gaussian. For example, discrepancies >5% may indicate unaccounted solvent effects .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) and apply statistical models (e.g., ANOVA) to identify outliers .
Q. What strategies are recommended for designing enzyme inhibition assays involving this compound?
- Methodological Answer :
- Target selection : Focus on enzymes with hydrophobic active sites (e.g., tyrosine kinases) due to the compound’s aromatic phenoxy group.
- Assay setup : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (KD). For example:
- Immobilize the enzyme on a sensor chip and inject the compound at varying concentrations (1–100 µM).
- Fit data to a 1:1 Langmuir binding model to calculate kinetic parameters .
- Negative controls : Include structurally similar analogs (e.g., 2-amino-3-phenylpropanamide) to assess specificity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., PD-1/PD-L1). Prioritize docking grids around known ligand-binding pockets.
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds between the compound’s amino group and Asp/Ala residues .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
Safety and Handling
Q. What are the best practices for safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture .
- Exposure control : Implement fume hoods and PPE (gloves, lab coats) . Monitor airborne concentrations with NIOSH-approved sensors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
